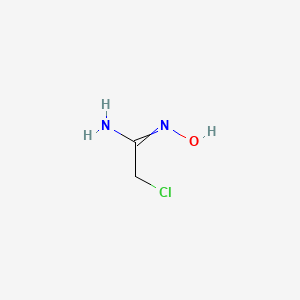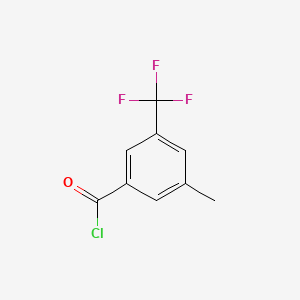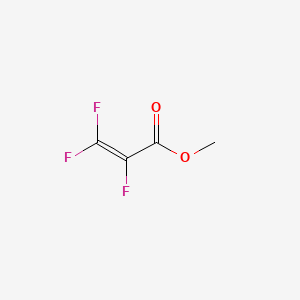
2,4-二氯喹啉-3-腈
描述
2,4-Dichloroquinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C10H4Cl2N2 It is a derivative of quinoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and a cyano group at position 3 on the quinoline ring
科学研究应用
2,4-Dichloroquinoline-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active quinoline derivatives, which exhibit antimicrobial, antiviral, and anticancer properties.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
生化分析
Biochemical Properties
2,4-Dichloroquinoline-3-carbonitrile plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with various nucleophiles, leading to the formation of novel substituted quinolines . The compound’s interaction with thiolate anions results in the formation of thio ethers, which can be further hydrolyzed to produce quinolinones . These interactions highlight the compound’s versatility in forming different derivatives, which can be useful in biochemical research and drug development.
Cellular Effects
The effects of 2,4-Dichloroquinoline-3-carbonitrile on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nucleophiles can lead to the formation of various derivatives that may affect cellular functions differently . For instance, the formation of thio ethers and quinolinones can impact cellular signaling pathways and gene expression, potentially leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2,4-Dichloroquinoline-3-carbonitrile exerts its effects through nucleophilic substitution reactions. The compound reacts with nucleophiles, such as thiolate anions, to form thio ethers . These thio ethers can undergo further hydrolysis to produce quinolinones, which may have different biological activities. The molecular mechanism involves the formation of covalent bonds between the compound and nucleophiles, leading to the creation of new chemical entities with potential biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloroquinoline-3-carbonitrile can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can undergo hydrolysis to form quinolinones . This degradation process can affect the compound’s long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability and degradation can influence its biological activity over time.
Dosage Effects in Animal Models
The effects of 2,4-Dichloroquinoline-3-carbonitrile vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
2,4-Dichloroquinoline-3-carbonitrile is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, leading to the formation of different metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. The formation of quinolinones through hydrolysis is one of the key metabolic pathways associated with this compound .
Transport and Distribution
The transport and distribution of 2,4-Dichloroquinoline-3-carbonitrile within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s effectiveness in targeting specific cellular compartments or tissues, which is important for its potential therapeutic applications.
Subcellular Localization
2,4-Dichloroquinoline-3-carbonitrile’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s biological activity, as it may interact with different biomolecules within specific subcellular environments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloroquinoline-3-carbonitrile typically involves the nucleophilic substitution of 2,4-dichloroquinoline with various nucleophiles. One common method includes the reaction of 2,4-dichloroquinoline with thiolate anions in 2-propanol at reflux temperature, leading to the formation of substituted quinolines . Another approach involves the use of Vilsmeier reagent, prepared by reacting thionyl chloride or phosphorus oxychloride with N,N-dimethylformamide .
Industrial Production Methods
Industrial production methods for 2,4-Dichloroquinoline-3-carbonitrile are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely applied to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
2,4-Dichloroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as thiolate anions, amines, and hydrazine.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiolate anions, amines, and hydrazine.
Oxidation and Reduction: Standard oxidizing and reducing agents used for quinoline derivatives may include potassium permanganate, hydrogen peroxide, and sodium borohydride.
Major Products Formed
Thio Ethers: Formed by nucleophilic substitution with thiolate anions.
Aminoquinolines and Pyrazoloquinolines: Formed by nucleophilic substitution with amines and hydrazine, respectively.
作用机制
The mechanism of action of 2,4-Dichloroquinoline-3-carbonitrile is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atoms at positions 2 and 4 are electron-withdrawing groups, making the carbon atoms at these positions susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various substituted quinolines, which can interact with biological targets such as enzymes and receptors .
相似化合物的比较
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with a similar structure but different functional groups.
2,6-Dichloroquinoline-3-carbonitrile: Similar to 2,4-Dichloroquinoline-3-carbonitrile but with chlorine atoms at positions 2 and 6.
属性
IUPAC Name |
2,4-dichloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8(6)14-10(12)7(9)5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSSRDZZLIOHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382861 | |
| Record name | 2,4-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69875-54-3 | |
| Record name | 2,4-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-dichloroquinoline-3-carbonitrile a valuable starting material in organic synthesis?
A1: 2,4-Dichloroquinoline-3-carbonitrile is a highly versatile building block due to its two reactive chlorine atoms that are susceptible to nucleophilic substitution reactions. This enables the introduction of various substituents at the 2- and 4-positions of the quinoline core. Additionally, the presence of the nitrile group at the 3-position offers further opportunities for chemical transformations, expanding the possibilities for creating diverse chemical structures. [, , , , ]
Q2: What types of heterocyclic systems have been synthesized using 2,4-dichloroquinoline-3-carbonitrile as a starting material?
A2: Researchers have successfully utilized 2,4-dichloroquinoline-3-carbonitrile to synthesize a wide array of fused quinoline heterocycles. These include thieno[3,2-c]quinolines [], pyrazolo[4,3-c]quinolin-4(5H)-ones [], 1,2,3,5,6-pentaazaaceanthrylenes [], and [, , ]triazino[4′,3′:1,5]pyrazolo[4,3-c]quinolines [].
Q3: Can you provide an example of a specific reaction involving 2,4-dichloroquinoline-3-carbonitrile?
A3: One example is the reaction of 2,4-dichloroquinoline-3-carbonitrile with ethyl mercaptoacetate. This reaction yields ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a key intermediate for synthesizing various 5H-1-thia-3,5,6-triazaaceanthrylene derivatives. []
Q4: How does the structure of 2,4-dichloroquinoline-3-carbonitrile influence its reactivity?
A4: The presence of two chlorine atoms at the 2- and 4- positions of the quinoline ring significantly influences the reactivity of this compound. These electron-withdrawing groups activate the ring towards nucleophilic substitution reactions, making it possible to introduce a variety of nucleophiles at these positions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)



![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)





![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)



